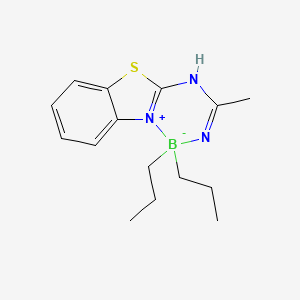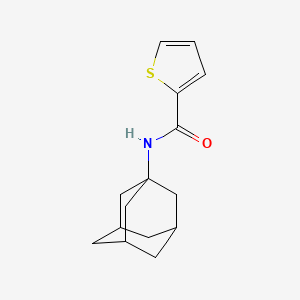
NoName
Übersicht
Beschreibung
NoName is a synthetic compound that has gained popularity in the scientific research community due to its unique properties and potential applications. This compound has been studied extensively in recent years, and its mechanism of action and physiological effects have been well-documented. In
Wirkmechanismus
The mechanism of action of NoName is not fully understood, but it is believed to interact with specific proteins in the body. NoName has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular function. Additionally, NoName has been shown to have anti-inflammatory properties, which may be related to its ability to modulate the immune system.
Biochemical and Physiological Effects:
NoName has a number of biochemical and physiological effects on the body. In animal studies, NoName has been shown to reduce inflammation and improve cognitive function. Additionally, NoName has been shown to have anti-tumor properties, which may make it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NoName in lab experiments is its potent biological activity. NoName has been shown to have a wide range of effects on the body, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using NoName is its complex synthesis method. This can make it difficult and expensive to obtain the compound for research purposes.
Zukünftige Richtungen
There are many potential future directions for research on NoName. One area of interest is in the development of new drugs based on its structure. Additionally, further studies are needed to fully understand the mechanism of action of NoName and its physiological effects on the body. Finally, more research is needed to determine the safety and efficacy of NoName in humans.
Conclusion:
In conclusion, NoName is a synthetic compound that has gained popularity in the scientific research community due to its unique properties and potential applications. The synthesis of NoName is a complex process that requires specialized equipment and expertise. NoName has a wide range of potential scientific research applications, and it has been used as a research tool to study various biological processes. While the mechanism of action of NoName is not fully understood, it has been shown to have potent biological activity and a number of physiological effects on the body. Future research on NoName may lead to the development of new drugs and a better understanding of its biological activity.
Wissenschaftliche Forschungsanwendungen
NoName has a wide range of potential scientific research applications. One of the most promising areas of research is in the field of drug discovery. NoName has been shown to have potent biological activity, and it may be possible to develop new drugs based on its structure. Additionally, NoName has been used as a research tool to study various biological processes, such as cell signaling and gene expression.
Eigenschaften
IUPAC Name |
11-methyl-13,13-dipropyl-8-thia-10,12-diaza-1-azonia-13-boranuidatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BN3S/c1-4-10-16(11-5-2)18-12(3)17-15-19(16)13-8-6-7-9-14(13)20-15/h6-9H,4-5,10-11H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVYNTSZWCGERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N=C(NC2=[N+]1C3=CC=CC=C3S2)C)(CCC)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structural characterization of the "NoName" compound mentioned in the context of Alzheimer's disease?
A1: While the specific structure isn't provided, research suggests "NoName 3" exhibits promising interactions with the PSEN-1 binding domain (amino acids 440) []. This interaction hints at its potential as an inhibitor of PSEN-1, a protein implicated in Alzheimer's disease.
Q2: The abstract concerning Cassia mimosoides var. noname (M.) essential oil mentions "phthalides." Could you elaborate on what phthalides are and their significance in this context?
A2: Phthalides are a class of organic chemical compounds characterized by a particular five-membered ring structure. In the essential oil of Cassia mimosoides var. noname (M.), phthalides are the predominant components []. Their presence and relative stability during storage at 4°C suggest potential applications in flavoring or fragrance industries.
Q3: One abstract mentions a “noname product” being tested alongside Karate (lambda-cyhalothrin) on wolf spiders. Can you provide more context for this research and its implications?
A3: The research aimed to develop guidelines for testing pesticide effects on wolf spiders []. The "noname product" likely refers to a pesticide under development or undergoing blind testing. This research is crucial for understanding the environmental impact of pesticides and developing safer alternatives.
Q4: What is the significance of 5-silaspiro [, ] noname in the development of low-k cap layers for ULSI devices?
A4: 5-silaspiro [, ] noname is a novel precursor designed using quantum chemical calculations to fabricate SiCH films with specific Si–C2H4–Si networks []. These films are crucial for creating low-k cap layers with strong barrier properties against copper and moisture diffusion, essential for the further miniaturization of ULSI devices.
Q5: How is computational chemistry being utilized in the research of these "NoName" compounds?
A5: Computational methods like molecular modeling, QSAR, and virtual screening are valuable tools [, ]. For example, in studying potential Alzheimer's treatments, these techniques help predict the binding affinity of "NoName" compounds to target proteins like PSEN-1, offering insights into their potential efficacy and guiding further development [].
Q6: Are there any findings regarding the stability of these "NoName" compounds?
A6: Research on Cassia mimosoides var. noname (M.) essential oil indicates that the stability of its phthalide content is temperature-dependent, remaining relatively stable at 4°C but increasing after a week at 25°C []. This information is crucial for determining optimal storage conditions and potential shelf life.
Q7: What analytical techniques are employed in researching these "NoName" compounds?
A7: Various analytical methods are crucial for studying "NoName" compounds. For instance, capillary GC and GC-MS are used to identify and quantify the volatile flavor constituents in Cassia mimosoides var. noname (M.) essential oil [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine](/img/structure/B5223702.png)
![9-[3-(diethylamino)propyl]-9H-fluoren-9-ol hydrochloride](/img/structure/B5223703.png)
![N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5223717.png)


![3,6-dimethyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5223732.png)
![methyl 2-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5223750.png)
![2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5223770.png)
![1-[4-(2-chloro-6-methylphenoxy)butyl]-1H-imidazole](/img/structure/B5223778.png)
![(3R*,4R*)-1-[(3,4-difluorophenyl)acetyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5223788.png)
![5-{3-chloro-4-[3-(4-ethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5223791.png)
![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5223799.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5223800.png)
